molecular formula C19H20N4O2S B4956383 N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B4956383
M. Wt: 368.5 g/mol
InChI Key: DPMXHFUYKVGULU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar urea derivatives often involves the reaction of thiadiazole compounds with various phenyl ureas. For instance, derivatives have been synthesized through reactions involving aroylazides and 2-amino-5-(3-pyridyl)-1,3,4-thiadiazoles or by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of POCl₃ or PPA (Wang Yan-gang, 2008) (M. Noolvi et al., 2016).

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with single-crystal X-ray diffraction often used for structural characterization. These structures can feature intramolecular hydrogen bonds and planar configurations due to the urea scaffold in each molecule (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Chemical properties of thiadiazole ureas can include their ability to form dimers through intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions. These interactions contribute to the stability and reactivity of the compounds (Rong Wan et al., 2006).

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding patterns, and molecular conformations play significant roles in defining the solubility, stability, and overall behavior of these compounds in various solvents (Hong-Song Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties of urea derivatives can include their reactivity towards other compounds, potential for forming stable crystal structures, and the presence of functional groups that can participate in further chemical reactions. These properties are critical for understanding the compound’s behavior in chemical syntheses and its interactions with biological systems (T. Kalinina et al., 2014).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-16(13-8-5-4-6-9-13)17-22-23-19(26-17)21-18(24)20-14-10-7-11-15(12-14)25-2/h4-12,16H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMXHFUYKVGULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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